N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of an indole derivative with a benzodioxole derivative under specific reaction conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with the carbonyl group of the indole derivative to form the carbohydrazide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide .
- N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide .
Uniqueness
N’-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole core with a benzodioxole moiety makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-9-22-14-6-4-3-5-13(14)17(19(22)24)20-21-18(23)12-7-8-15-16(10-12)26-11-25-15/h3-8,10,24H,2,9,11H2,1H3 |
InChI Key |
KOGXMIAAFRODJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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